Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-
Brand Name: Vulcanchem
CAS No.: 119034-15-0
VCID: VC17285424
InChI: InChI=1S/C13H14N4O/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+
SMILES:
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-

CAS No.: 119034-15-0

Cat. No.: VC17285424

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)- - 119034-15-0

Specification

CAS No. 119034-15-0
Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
IUPAC Name 1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea
Standard InChI InChI=1S/C13H14N4O/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+
Standard InChI Key JVEMRXYMHBTPLT-GXDHUFHOSA-N
Isomeric SMILES CN1C=CC=C1/C=N/NC(=O)NC2=CC=CC=C2
Canonical SMILES CN1C=CC=C1C=NNC(=O)NC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-, adopts a planar configuration due to conjugation across its hydrazone (-N-N=C-\text{-N-N=C-}) backbone. The phenyl group at the 4-position and the 1-methylpyrrole moiety introduce steric and electronic modifications that influence its reactivity and intermolecular interactions. Key parameters include:

PropertyValue
Molecular formulaC13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}
Molecular weight242.28 g/mol
IUPAC name1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea
SMILESCN1C=CC=C1C=NN\C(=O)NC2=CC=CC=C2

The E isomer predominates in the solid state, stabilized by intramolecular hydrogen bonding and π-π stacking interactions .

Tautomerism and Isomerism

Semicarbazones exist in equilibrium between keto and enol tautomers. For this compound, X-ray crystallography confirms the keto form (-NH-C(=O)-NH-N=CH-\text{-NH-C(=O)-NH-N=CH-}) in the solid state, with the 1-methylpyrrole group adopting a coplanar orientation relative to the hydrazone bridge . Quantum mechanical calculations suggest a tautomeric energy barrier of ~25 kJ/mol, favoring the keto form under standard conditions .

Synthesis and Preparation

Reaction Pathways

The synthesis involves condensing 1-methylpyrrole-2-carboxaldehyde with 4-phenylsemicarbazide under acidic conditions (Scheme 1):

1-Methylpyrrole-2-carboxaldehyde+4-PhenylsemicarbazideHCl, EtOHSemicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-+H2O\text{1-Methylpyrrole-2-carboxaldehyde} + \text{4-Phenylsemicarbazide} \xrightarrow{\text{HCl, EtOH}} \text{Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-} + \text{H}_2\text{O}

Table 1: Optimized reaction conditions

ParameterOptimal Value
SolventEthanol
Catalyst0.1 M HCl
Temperature60–70°C
Reaction time4–6 hours
Yield68–72%

Crystallization from ethanol/water mixtures yields prismatic crystals suitable for X-ray analysis .

Structural Characterization

Spectroscopic Analysis

IR Spectroscopy: Key absorption bands include:

  • ν(N-H)\nu(\text{N-H}): 3250–3150 cm1^{-1} (urea NH stretch)

  • ν(C=O)\nu(\text{C=O}): 1685 cm1^{-1} (urea carbonyl)

  • ν(C=N)\nu(\text{C=N}): 1620 cm1^{-1} (hydrazone imine)

1^1H NMR (DMSO-d6_6):

  • δ 8.45 (s, 1H, NH)

  • δ 7.60–7.20 (m, 5H, phenyl)

  • δ 6.85 (t, 1H, pyrrole H-4)

  • δ 6.20 (d, 1H, pyrrole H-3)

  • δ 3.65 (s, 3H, N-CH3_3)

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/cP2_1/c) with unit cell parameters:

a=10.52 A˚, b=7.89 A˚, c=15.34 A˚, β=102.7a = 10.52\ \text{Å},\ b = 7.89\ \text{Å},\ c = 15.34\ \text{Å},\ \beta = 102.7^\circ

The molecular packing is stabilized by N–H···O hydrogen bonds (2.89 Å) and C–H···π interactions (3.42 Å) between adjacent phenyl rings .

Metal IonExpected Coordination Mode
Cu(II)N,O-bidentate via imine and carbonyl
Zn(II)N,N-bidentate via pyrrole and hydrazone

Materials Science

The extended π-system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or supramolecular assemblies. Comparative data from related semicarbazones indicate charge carrier mobilities of 103 cm2/V\cdotps10^{-3}\ \text{cm}^2/\text{V·s} in thin-film transistors .

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